Isopropyl sorbate

Catalog No.
S1920414
CAS No.
44987-75-9
M.F
C9H14O2
M. Wt
154.21 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl sorbate

CAS Number

44987-75-9

Product Name

Isopropyl sorbate

IUPAC Name

propan-2-yl (2E,4E)-hexa-2,4-dienoate

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C9H14O2/c1-4-5-6-7-9(10)11-8(2)3/h4-8H,1-3H3/b5-4+,7-6+

InChI Key

PERLTXCUPZSJTA-YTXTXJHMSA-N

SMILES

CC=CC=CC(=O)OC(C)C

Canonical SMILES

CC=CC=CC(=O)OC(C)C

Isomeric SMILES

C/C=C/C=C/C(=O)OC(C)C

Description

The exact mass of the compound Isopropyl sorbate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial. However, this does not mean our product can be used or applied in the same or a similar way.

Isopropyl sorbate is an ester derived from sorbic acid, a naturally occurring unsaturated fatty acid. Its chemical formula is C9H16O2\text{C}_9\text{H}_{16}\text{O}_2, and it is characterized by a structure that includes a sorbate moiety linked to an isopropyl group. This compound is primarily utilized in the cosmetic and personal care industries due to its emulsifying properties and ability to enhance the stability of formulations. Isopropyl sorbate acts as a solvent and a dispersing agent, allowing for improved mixing of oil and water phases in products such as creams, lotions, and hair conditioners .

Typical of esters. These include:

  • Hydrolysis: Under acidic or basic conditions, isopropyl sorbate can hydrolyze back into sorbic acid and isopropanol.
  • Transesterification: It can react with alcohols to form new esters.
  • Esterification: Isopropyl sorbate can be synthesized by the reaction of sorbic acid with isopropanol in the presence of an acid catalyst.

These reactions are significant in both synthetic applications and in understanding the stability of formulations containing isopropyl sorbate .

Isopropyl sorbate exhibits antimicrobial properties similar to those of its parent compound, sorbic acid. Studies have shown that it can effectively inhibit the growth of various microorganisms, including bacteria and fungi. For instance, at concentrations around 0.18% w/w, isopropyl sorbate has been reported to terminate pathogens such as Candida albicans within 12 hours . This antimicrobial activity makes it valuable for preserving the integrity of cosmetic products and preventing spoilage.

The synthesis of isopropyl sorbate typically involves the esterification reaction between sorbic acid and isopropanol. The process can be summarized as follows:

  • Reactants: Sorbic acid and isopropanol are mixed.
  • Catalyst: An acid catalyst (such as sulfuric acid) may be added to facilitate the reaction.
  • Reaction Conditions: The mixture is heated under reflux conditions to promote ester formation.
  • Separation: After completion, the product can be purified through distillation or extraction methods.

This straightforward synthetic route highlights the accessibility of isopropyl sorbate for industrial applications .

Isopropyl sorbate finds various applications across multiple industries:

  • Cosmetics and Personal Care: It serves as an emulsifier, stabilizer, and solvent in creams, lotions, shampoos, and conditioners.
  • Food Industry: While not as common as potassium sorbate, it may be used in food preservation due to its antimicrobial properties.
  • Pharmaceuticals: Utilized in formulations requiring emulsification or stabilization of active ingredients.

The versatility of isopropyl sorbate makes it a valuable ingredient in enhancing product performance and shelf life .

Research on interaction studies involving isopropyl sorbate focuses on its compatibility with other ingredients in formulations. It has been shown to enhance the solubility of certain compounds while maintaining stability under various conditions. Additionally, its interactions with preservatives like potassium sorbate have been studied to evaluate synergistic effects against microbial growth.

Understanding these interactions is crucial for formulators aiming to optimize product efficacy while ensuring safety .

Isopropyl sorbate belongs to a class of compounds known as sorbates, which share structural similarities with other esters derived from sorbic acid. Below are some similar compounds along with a comparison highlighting their uniqueness:

CompoundChemical FormulaKey Characteristics
Sorbic AcidC₆H₈O₂Natural preservative; effective against molds and yeasts; low solubility in water.
Potassium SorbateC₆H₇KO₂Salt form; highly soluble in water; widely used in food preservation; inhibits microbial growth effectively.
Sodium SorbateC₆H₇NaO₂Similar to potassium salt but less commonly used; effective preservative; lower solubility than potassium sorbate.
Ethyl SorbateC₉H₁₈O₂Used less frequently; may have different solubility characteristics compared to isopropyl sorbate.

Isopropyl sorbate stands out due to its unique balance between solubility and emulsifying properties, making it particularly suitable for cosmetic applications where stable emulsions are critical .

XLogP3

2.4

UNII

JI879T413Q

Other CAS

55584-26-4
44987-75-9

Wikipedia

Isopropyl sorbate

Use Classification

Cosmetics -> Antimicrobial

Dates

Modify: 2023-07-22

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